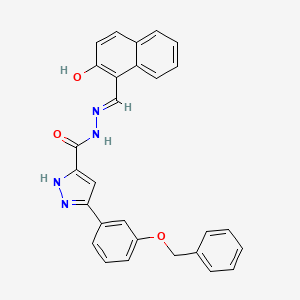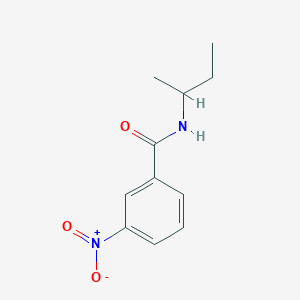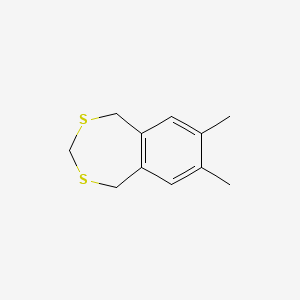![molecular formula C21H21N3O B11988991 2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide](/img/structure/B11988991.png)
2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}quinoline-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Formation of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Condensation with 4-ISOPROPYL-BENZYLIDENE-HYDRAZIDE: This step involves the reaction of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID with 4-ISOPROPYL-BENZYLIDENE-HYDRAZIDE under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the quinoline ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects through inhibition, activation, or modulation of these targets.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Such as quinine and chloroquine.
Hydrazide derivatives: Such as isoniazid and hydralazine.
Uniqueness
2-METHYL-QUINOLINE-4-CARBOXYLIC ACID (4-ISOPROPYL-BENZYLIDENE)-HYDRAZIDE is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C21H21N3O |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C21H21N3O/c1-14(2)17-10-8-16(9-11-17)13-22-24-21(25)19-12-15(3)23-20-7-5-4-6-18(19)20/h4-14H,1-3H3,(H,24,25)/b22-13+ |
InChI 键 |
JVTCMHFEMJIXEF-LPYMAVHISA-N |
手性 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=C(C=C3)C(C)C |
规范 SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=C(C=C3)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


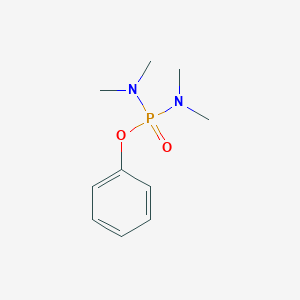
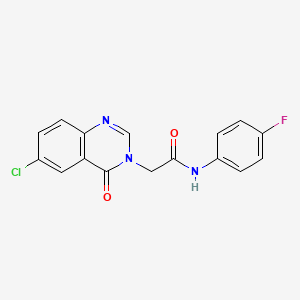
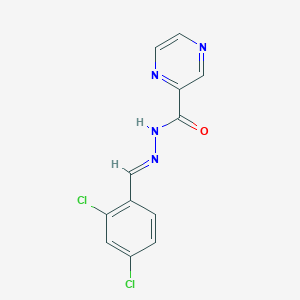
![(3Z)-3-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11988959.png)
![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11988963.png)
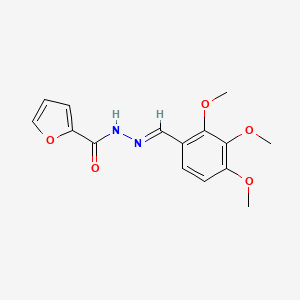

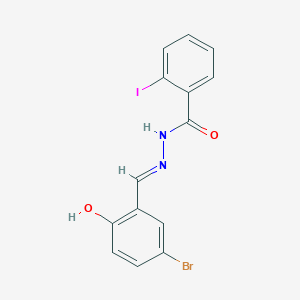

![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11988985.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11988987.png)
